Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Regioisomerism Structural identity Medicinal chemistry building blocks

Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride (CAS 2361645-31-8) is a pyrrolidine-based methyl ester offered as its hydrochloride salt. The compound carries a 4,4-gem-dimethyl substitution on the pyrrolidine ring and a methyl acetate side chain at the 3-position, yielding a molecular weight of 207.70 g/mol (C₉H₁₈ClNO₂) with a minimum purity specification of 95%.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7
CAS No. 2361645-31-8
Cat. No. B2840276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride
CAS2361645-31-8
Molecular FormulaC9H18ClNO2
Molecular Weight207.7
Structural Identifiers
SMILESCC1(CNCC1CC(=O)OC)C.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-7(9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
InChIKeyPSJJLDCHZKXKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride (CAS 2361645-31-8): Chemical Identity and Procurement Baseline


Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride (CAS 2361645-31-8) is a pyrrolidine-based methyl ester offered as its hydrochloride salt. The compound carries a 4,4-gem-dimethyl substitution on the pyrrolidine ring and a methyl acetate side chain at the 3-position, yielding a molecular weight of 207.70 g/mol (C₉H₁₈ClNO₂) with a minimum purity specification of 95% . Structurally, it belongs to the broader pyrrolidine-3-ylacetic acid derivative class, which has been described in patent literature as having inhibitory activity against the fractalkine-CX3CR1 pathway [1].

Why Substituting Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride with In-Class Analogs Risks Non-Equivalence


Within the pyrrolidine-3-ylacetic acid ester family, seemingly minor structural changes produce measurable differences in key procurement-relevant properties. The 4,4-gem-dimethyl pattern on the pyrrolidine ring distinguishes this compound from its 5,5-dimethyl regioisomer (CAS 2402837-41-4), which carries an oral acute toxicity hazard (H302) [1]; from its non-salt free-base counterpart (CAS 2361643-39-0), which differs in molecular weight (171.24 vs. 207.70), solubility, and handling characteristics ; and from the corresponding free carboxylic acid (CAS 2361644-28-0), which introduces different reactivity and salt-forming behavior . Generic substitution without verifying the specific dimethyl substitution pattern, ester/acid form, and salt status may lead to unintended divergence in physicochemical properties and downstream synthetic outcomes.

Quantitative Differentiation Evidence for Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride


Structural Specificity: Regioisomeric Differentiation from 5,5-Dimethyl Substitution

The 4,4-dimethyl substitution pattern on the pyrrolidine ring represents a distinct regioisomer from the 5,5-dimethyl variant (CAS 2402837-41-4). While both share the molecular formula C₉H₁₈ClNO₂, their substituent positions differ, which can affect molecular recognition and packing. Critically, the 5,5-dimethyl regioisomer is classified under GHS as harmful if swallowed (H302, 100% category) [1]. No equivalent GHS classification is currently listed for the 4,4-dimethyl target compound, indicating a potentially different hazard profile that may influence handling requirements and shipping classification upon procurement.

Regioisomerism Structural identity Medicinal chemistry building blocks

Salt Form Differentiation: Hydrochloride Salt vs. Free Base Physicochemical Properties

The hydrochloride salt form (CAS 2361645-31-8, MW 207.70) provides a 21.3% increase in molecular weight compared to the free base (CAS 2361643-39-0, MW 171.24) . Salt formation typically enhances aqueous solubility, improves solid-state stability, and alters hygroscopicity relative to the free amine, which are critical parameters for solution-based chemistry workflows, biological assay preparation, and long-term storage.

Salt selection Solubility Handling

Ester vs. Carboxylic Acid Differentiation: Functional Group Identity

The methyl ester functionality in the target compound (CAS 2361645-31-8) distinguishes it from the corresponding free carboxylic acid analog (CAS 2361644-28-0) . Methyl esters serve as protected carboxylate precursors that can be selectively unmasked under controlled hydrolysis conditions, enabling orthogonal synthetic strategies. The free acid, by contrast, introduces a reactive carboxylic acid moiety that may require different coupling conditions and protection strategies. The ester form provides greater lipophilicity, which may influence membrane permeability in cellular assays.

Functional group Synthetic intermediate Reactivity

Class Patent Context: Pyrrolidine-3-ylacetic Acid Derivatives as CX3CR1 Pathway Inhibitors

The Eisai R&D Management Co. patent family (CA2844617A1, US-9169205-B2) establishes that pyrrolidine-3-ylacetic acid derivatives, as a class, exhibit inhibitory activity against the fractalkine-CX3CR1 pathway and are claimed as therapeutic agents for inflammatory bowel disease [1]. While the patented general formula encompasses compounds where R is a C1-6 alkyl group — a definition that includes the methyl ester present in CAS 2361645-31-8 — no specific biological data for this exact CAS number is disclosed in the patent documents. This class-level context indicates potential research applications in immunology and inflammation biology, though direct quantitative evidence for this specific compound remains absent from publicly available sources.

CX3CR1 Fractalkine Inflammatory bowel disease

Critical Advisory: Absence of Publicly Available Head-to-Head Quantitative Biological Data

An exhaustive search of PubMed, Google Patents, PubChem, ChemSrc, BindingDB, and major vendor technical datasheets (excluding benchchem, evitachem, vulcanchem, and molecule per protocol requirements) did not identify any primary research publication, patent example, or authoritative database entry reporting direct quantitative biological, pharmacokinetic, selectivity, or in vivo data for Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride (CAS 2361645-31-8) against a named comparator. The compound appears to be a specialty chemical building block or research intermediate whose differential properties are currently limited to structural identity, salt form, and regioisomeric composition. Procurement decisions must therefore be based on structural specification requirements rather than on demonstrated biological superiority.

Data transparency Evidence gap Procurement diligence

Recommended Research Applications for Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate hydrochloride Based on Available Evidence


Synthetic Intermediate for Pyrrolidine-3-ylacetic Acid-Derived CX3CR1 Inhibitors

The compound's structural membership in the pyrrolidine-3-ylacetic acid derivative class, which is patented for fractalkine-CX3CR1 pathway inhibition [1], supports its utility as a synthetic intermediate or scaffold for structure-activity relationship (SAR) exploration in inflammatory bowel disease or related immunological targets. The methyl ester provides a protected carboxylate handle that can be hydrolyzed post-coupling to reveal the free acid pharmacophore.

Medicinal Chemistry Building Block Requiring 4,4-Dimethyl Pyrrolidine Geometry

In synthetic routes where the 4,4-gem-dimethyl substitution pattern is required for conformational constraint or steric bulk at the pyrrolidine 4-position — distinct from the 5,5-dimethyl regioisomer [2] — this compound provides the precisely defined architecture. The hydrochloride salt form facilitates handling and dissolution in polar organic solvents commonly used in amide coupling and reductive amination sequences.

Reference Standard for Regioisomeric Purity Verification

Given the distinct CAS registry numbers for 4,4-dimethyl (2361645-31-8) and 5,5-dimethyl (2402837-41-4) [2] regioisomers, this compound can serve as an authenticated reference standard in HPLC, LC-MS, or NMR-based identity and purity verification workflows to ensure that synthesized or procured batches contain the intended regioisomer and salt form.

Precursor for Free Acid or Amide Derivatives via Ester Hydrolysis

The methyl ester functionality enables controlled liberation of the corresponding carboxylic acid (CAS 2361644-28-0) under mild basic or acidic conditions , supporting downstream diversification into amide, hydroxamic acid, or other carboxylate-derived functional groups relevant to medicinal chemistry and chemical biology probe development.

Quote Request

Request a Quote for Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.